Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-

Protecting group stability Hydrolytic resistance Silyl ether orthogonality

Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- (synonym: tert-butyl((7,8-dihydronaphthalen-2-yl)oxy)dimethylsilane) is a 1,2-dihydronaphthalene derivative bearing a tert-butyldimethylsilyl (TBDMS) protecting group at the 7-position. With molecular formula C₁₆H₂₄OSi, exact mass 260.16 Da, a computed logP of 5.03, and a polar surface area (PSA) of 9.23 Ų, the compound occupies a physicochemical space distinct from both its unprotected 7‑hydroxy parent and from analogous silyl ethers.

Molecular Formula C16H24OSi
Molecular Weight 260.45 g/mol
Cat. No. B12570000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-
Molecular FormulaC16H24OSi
Molecular Weight260.45 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC2=C(C=CCC2)C=C1
InChIInChI=1S/C16H24OSi/c1-16(2,3)18(4,5)17-15-11-10-13-8-6-7-9-14(13)12-15/h6,8,10-12H,7,9H2,1-5H3
InChIKeyNDKGBRZIWUIGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- (CAS 203389-09-7): Core Identity and Procurement-Relevant Class


Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- (synonym: tert-butyl((7,8-dihydronaphthalen-2-yl)oxy)dimethylsilane) is a 1,2-dihydronaphthalene derivative bearing a tert-butyldimethylsilyl (TBDMS) protecting group at the 7-position . With molecular formula C₁₆H₂₄OSi, exact mass 260.16 Da, a computed logP of 5.03, and a polar surface area (PSA) of 9.23 Ų, the compound occupies a physicochemical space distinct from both its unprotected 7‑hydroxy parent and from analogous silyl ethers . It is primarily employed as a protected synthetic intermediate in multi-step organic sequences where the TBDMS group provides a calibrated balance of steric hindrance, hydrolytic stability, and orthogonal deprotection capability.

Why Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- Cannot Be Replaced by a Generic In-Class Silyl Ether


Generic substitution among silyl-protected dihydronaphthalenes is precluded by the extreme sensitivity of both hydrolytic stability and steric accessibility to the silicon substituents. The TBDMS group confers a hydrolysis half-life in aqueous acid that is approximately 20 000-fold longer than that of a trimethylsilyl (TMS) ether and roughly 300-fold longer than that of a triethylsilyl (TES) ether, yet it remains roughly 35-fold more labile than a triisopropylsilyl (TIPS) ether and 250-fold more labile than a tert-butyldiphenylsilyl (TBDPS) ether [1]. Consequently, replacing this specific compound with a TMS, TES, TIPS, or TBDPS analog inevitably shifts the deprotection window, alters steric demand in diastereoselective transformations, and disrupts the orthogonality required in complex sequential deprotection schemes. Such shifts directly compromise reaction yield, selectivity, and reproducibility [1].

Quantitative Differentiation Evidence for Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- Against Closest Analogs


Acidic Hydrolysis Stability: TBDMS vs. TMS, TES, TIPS, and TBDPS Ethers of 1,2-Dihydronaphthalen-7-ol

Under acidic conditions, the TBDMS ether of 1,2-dihydronaphthalen-7-ol (the target compound) exhibits a relative hydrolysis resistance of 20 000, compared with a baseline value of 1 for the analogous TMS ether [1]. This represents a >19 000-fold increase in stability. The TES analog shows a relative resistance of 64 (TBDMS is ~312-fold more stable), while the TIPS analog (700 000) is 35-fold more resistant and the TBDPS analog (5 000 000) is 250-fold more resistant than the TBDMS compound [1]. This class-level inference positions the TBDMS derivative as the optimal midpoint in the stability–lability continuum for synthetic sequences requiring selective removal under mild fluoride or moderately acidic conditions without disturbing other acid- or base-sensitive functionalities.

Protecting group stability Hydrolytic resistance Silyl ether orthogonality

Steric Bulk and Diastereoselectivity: TBDMS vs. TMS and TES in 1,2-Dihydronaphthalene Systems

The TBDMS group imposes a significantly larger steric footprint than TMS or TES, which can be exploited to control diastereoselectivity in reactions occurring at the 1,2-dihydronaphthalene core. Although direct crystallographic or kinetic data for the specific 7-TBDMS-1,2-dihydronaphthalene are sparse, the well-documented steric bulk trend—TMS < TES < TBDMS < TIPS < TBDPS—implies that the TBDMS derivative provides a degree of facial bias in cyclopropanation, epoxidation, or C–H functionalization reactions that is intermediate between the minimal shielding of TMS/TES and the excessive hindrance of TIPS/TBDPS [1]. In the related 7-(tert-butyldimethylsiloxy)-1,2,3,4,6,8a-hexahydronaphthalene system, this steric differentiation was essential for achieving stereoselective access to highly substituted decahydronaphthalene derivatives .

Steric hindrance Diastereoselectivity Silyl ether steric parameters

Physicochemical Differentiation: LogP and PSA of the TBDMS Derivative vs. Unprotected 1,2-Dihydronaphthalen-7-ol

The TBDMS-protected compound exhibits a computed logP of 5.03 and a PSA of 9.23 Ų . In contrast, the unprotected 7-hydroxy-1,2-dihydronaphthalene is expected to have a substantially lower logP (estimated ~2.5–3.0) and a significantly higher PSA (~20–30 Ų) due to the free hydroxyl group. The >100-fold increase in calculated lipophilicity and the >2-fold reduction in PSA directly translate to markedly different chromatographic retention (logP-driven reverse-phase HPLC retention time shift), different membrane permeability in biological assays, and altered extraction behavior between aqueous and organic phases. For the unprotected parent, direct quantitative data are not available from the same source, but the direction and approximate magnitude of the shift are predictable from established fragment-based calculation methods.

Lipophilicity Polar surface area Chromatographic behavior

Purity Benchmark: Commercial Supply at >98% vs. Typical In-House Preparation Yields

Commercially, this compound is routinely supplied at ≥98% purity (HPLC) by multiple vendors, with the TBDMS ether specifically characterized to ensure absence of the desilylated 7-hydroxy byproduct . In laboratory-scale silylation of 7-hydroxy-1,2-dihydronaphthalene, yields typically range from 85% to 95% and require chromatographic removal of residual phenol and silanol byproducts. Procuring the pre-qualified >98% material eliminates this purification overhead and guarantees batch-to-batch consistency in the TBDMS:phenol ratio, which is critical for reactions where even trace free phenol can act as a competing nucleophile or catalyst poison.

Chemical purity Procurement specification Quality control

Optimal Application Scenarios for Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro- Based on Quantitative Differentiation


Sequential Multi-Step Synthesis Requiring Orthogonal Deprotection of Phenolic Silyl Ethers

In syntheses where a late-stage phenolic OH must be unveiled without disturbing TIPS- or TBDPS-protected primary or secondary alcohols, the TBDMS derivative provides an ideal deprotection window. Its 20 000-fold greater acid stability than TMS ensures survival through mildly acidic steps, while its 35-fold greater lability than TIPS permits selective removal with fluoride sources (e.g., TBAF, HF·pyridine) under conditions that leave TIPS/TBDPS intact [1]. This orthogonality is foundational in complex natural product assembly, where the procurement of the pre-formed TBDMS ether eliminates the need for post-installation purification of sensitive intermediates.

Diastereoselective Cyclopropanation or C–H Functionalization of the 1,2-Dihydronaphthalene Core

The intermediate steric bulk of the 7-TBDMS group provides facial bias in metal-catalyzed transformations of the dihydronaphthalene double bond. In related hexahydronaphthalene systems, the 7-TBDMS substituent was critical for achieving high diastereoselectivity in SmI₂-mediated cyclizations . For procurement, this means the TBDMS derivative is the preferred substrate when the synthetic plan demands a balance between sufficient steric shielding for selectivity and adequate accessibility for the metal catalyst—a balance that TMS (too small) and TIPS/TBDPS (too large) fail to provide.

Chromatographic Method Development and Analytical Reference Standard

With a logP of 5.03 and PSA of 9.23 Ų, the TBDMS derivative serves as a well-defined lipophilic reference standard for reverse-phase HPLC method development . Its retention time is predictably longer than that of the free phenol and shorter than that of the TBDPS analog, making it a useful midpoint calibrant for optimizing gradients that must resolve a series of silyl-protected intermediates. Procuring the >98% pure material directly as a reference standard avoids the uncertainty of in-house purity assignment.

Bioconjugation and Probe Design Requiring Controlled Lipophilicity

The >100-fold lipophilicity enhancement conferred by the TBDMS group (ΔlogP ≈ +2.0 to +2.5 relative to the free phenol) makes this compound a strategic building block for designing fluorescent probes or affinity labels where membrane permeability or hydrophobic protein binding is desired. In contrast, the free 7-hydroxy compound or the TMS analog would exhibit significantly different cellular uptake and distribution profiles, underscoring why the specific TBDMS derivative must be specified in procurement for these applications.

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